molecular formula C21H20F3N3O4 B265229 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Numéro de catalogue B265229
Poids moléculaire: 435.4 g/mol
Clé InChI: KRJQKJVAIJDFBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mécanisme D'action

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide acts as a positive allosteric modulator of the GABAA receptor, which is a type of receptor that regulates the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the activity of the GABAA receptor, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can increase the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of GABA and decrease the levels of glutamate, which is a neurotransmitter that is involved in excitatory signaling. 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can also increase the activity of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its high potency and selectivity for the GABAA receptor. However, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide. One area of research is the development of more efficient synthesis methods for 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide. Another area of research is the investigation of its potential therapeutic effects in other neurological disorders such as anxiety disorders and epilepsy. Additionally, more studies are needed to investigate the long-term effects and safety of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in animal models and potential clinical applications.
Conclusion:
In conclusion, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its mechanism of action involves enhancing the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has various biochemical and physiological effects and has been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in clinical settings.

Méthodes De Synthèse

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(trifluoromethyl)aniline and butanoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide.

Applications De Recherche Scientifique

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

Nom du produit

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Formule moléculaire

C21H20F3N3O4

Poids moléculaire

435.4 g/mol

Nom IUPAC

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C21H20F3N3O4/c1-29-16-11-10-13(12-17(16)30-2)20-26-19(31-27-20)9-5-8-18(28)25-15-7-4-3-6-14(15)21(22,23)24/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,25,28)

Clé InChI

KRJQKJVAIJDFBB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

SMILES canonique

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.